molecular formula C20H18BrN5O6S B2409698 Ethyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate CAS No. 888429-23-0

Ethyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B2409698
CAS No.: 888429-23-0
M. Wt: 536.36
InChI Key: NZIKYKQQKDLEOC-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is an intriguing organic compound known for its multifaceted applications in both scientific research and industrial applications. This compound, characterized by its complex molecular structure, combines elements of amides, pyrimidines, and benzoates, making it a versatile candidate for numerous chemical reactions and mechanisms.

Properties

IUPAC Name

ethyl 4-[[2-[[4-amino-5-[(5-bromofuran-2-carbonyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5O6S/c1-2-31-19(30)10-3-5-11(6-4-10)23-14(27)9-33-20-25-16(22)15(18(29)26-20)24-17(28)12-7-8-13(21)32-12/h3-8H,2,9H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIKYKQQKDLEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(O3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate typically involves multiple steps:

  • Formation of 4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl intermediate:

    • Starting with the bromination of furan-2-carboxylic acid to obtain 5-bromofuran-2-carboxylic acid.

    • Aminolysis with 4-amino-6-oxo-pyrimidine leads to the formation of the desired intermediate.

  • Attachment of thioacetamido group:

    • The intermediate undergoes a thioacetylation reaction under mild conditions using thioacetic acid or related derivatives.

  • Final esterification:

    • The resulting compound is then reacted with ethyl benzoate in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods: In industrial settings, the production processes are scaled up with optimizations for cost-effectiveness and yield maximization. Continuous flow reactors, controlled temperatures, and advanced purification techniques are employed to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • Ethyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate can undergo oxidation reactions, primarily at the furan ring or sulfur atoms, leading to sulfoxide or sulfone derivatives.

  • Reduction:

    • Reduction reactions can target the nitro group, yielding amines, or reduce the carbonyl groups to alcohols.

  • Substitution:

    • The compound can undergo nucleophilic substitution reactions, especially at the bromine or amino groups.

Common Reagents and Conditions:

  • Oxidation: Use of hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

  • Reduction: Employing sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed:

  • Oxidation products include sulfoxides and sulfones.

  • Reduction products can be primary amines or alcohols.

  • Substitution products vary based on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used in synthetic organic chemistry as an intermediate for the preparation of more complex molecules.

Biology:

  • Investigated for its potential role in inhibiting specific biological pathways.

Medicine:

  • Studied for its potential therapeutic effects, including antiviral and anticancer properties due to its unique structure and activity profile.

Industry:

  • Used in the manufacture of specialty chemicals and pharmaceuticals.

Mechanism of Action

The biological activity of Ethyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is primarily attributed to its ability to interact with nucleic acids and proteins. The pyrimidine ring is a known pharmacophore for many bioactive compounds, allowing it to inhibit enzymes or disrupt molecular pathways critical for disease progression.

Molecular Targets and Pathways:

  • Inhibition of DNA and RNA polymerases.

  • Interference with cellular signal transduction pathways.

  • Modulation of protein synthesis mechanisms.

Comparison with Similar Compounds

  • 4-Amino-5-(2-carboxyphenyl)-6-oxopyrimidine: Shares the pyrimidine core but lacks the furan and bromine components.

  • Ethyl 4-aminobenzoate: While structurally simpler, offers similar ester and amino functionalities.

  • 5-Bromofuran-2-carboxylic acid: A closer analog lacking the pyrimidine and benzoate groups.

Uniqueness: Ethyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate stands out due to its multifaceted functional groups, which confer a unique set of reactivity and biological interactions

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